Hydroxy-PEG9-Boc
Description
Contextualization of PEGylated Systems in Bioconjugation and Therapeutics Research
PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drug compounds, is a well-established strategy to enhance the therapeutic properties of these agents. acs.orgcreativepegworks.com This modification can improve a drug's pharmacokinetic profile by increasing its stability, extending its plasma half-life, and reducing its immunogenicity. acs.org PEGylated systems are integral to the development of advanced drug delivery systems, including nanoparticles and liposomes, where they can improve stability and facilitate targeted delivery. mdpi.comtandfonline.com The versatility of PEG derivatives allows for their use in bioconjugation, linking biomolecules to various surfaces or other molecules for diagnostic and therapeutic purposes.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O12/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h26H,4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSKJPQJBQMEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Functionalization of Hydroxy Peg9 T Butyl Ester
Research on Polymerization Techniques for Precisely Defined Polyethylene (B3416737) Glycol Chains
The synthesis of monodisperse, or precisely defined, PEG chains is crucial for applications in drug delivery and nanotechnology, where uniformity is key to predictable pharmacokinetics and consistent performance. Anionic ring-opening polymerization of ethylene (B1197577) oxide is a primary method for creating PEG chains with a low polydispersity index (PDI). This process allows for the controlled, sequential addition of ethylene oxide monomers, resulting in a chain of a specific, predetermined length, such as the nine ethylene glycol units found in Hydroxy-PEG9-t-butyl ester. The initiator for this polymerization is often a deprotonated alcohol, and the reaction is terminated by introducing a reagent that provides the desired end-group.
Advanced techniques, including living/controlled polymerization methods, have further refined the synthesis of discrete PEG (dPEG®) products. These methods minimize chain-transfer and termination side reactions, leading to highly pure, single-molecular-weight PEG structures. The result is a homogenous product, which is a significant advantage over traditional PEG synthesis that produces a mixture of different chain lengths.
Selective Derivatization Strategies via the Terminal Hydroxyl Group
The terminal hydroxyl (-OH) group of Hydroxy-PEG9-t-butyl ester serves as a key reactive site for a multitude of chemical transformations. This allows for the introduction of various functional groups or the attachment of the PEG linker to other molecules.
Common derivatization strategies include:
Activation of the Hydroxyl Group: The hydroxyl group can be activated to facilitate nucleophilic substitution. Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine (B92270) or triethylamine) convert the hydroxyl into a better leaving group (tosylate or mesylate). This activated intermediate can then react with various nucleophiles.
Esterification and Etherification: The hydroxyl group can directly react with carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides) to form esters. Alternatively, ether linkages can be formed under appropriate conditions, for instance, through the Williamson ether synthesis.
Conversion to Other Functional Groups: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to an amine through a two-step process involving activation and subsequent reaction with an azide (B81097) (e.g., sodium azide) followed by reduction.
These selective modifications are possible while the t-butyl ester on the other end of the PEG chain remains intact, showcasing the orthogonal nature of this heterobifunctional linker.
Table 1: Examples of Reagents for Hydroxyl Group Derivatization
| Desired Functional Group | Reagent(s) | Resulting Moiety |
| Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | -OTs |
| Mesylate | Methanesulfonyl chloride (MsCl), Triethylamine | -OMs |
| Azide | Diphenylphosphoryl azide (DPPA), DBU | -N₃ |
| Amine | 1. DPPA, DBU; 2. Triphenylphosphine (PPh₃), H₂O | -NH₂ |
| Carboxylic Acid | Jones reagent (CrO₃, H₂SO₄) | -COOH |
Investigation of Protective Group Chemistry: Cleavage and Transformation of the t-Butyl Ester Moiety
The t-butyl ester is a commonly used protecting group for carboxylic acids due to its stability under a variety of reaction conditions, including those used to modify the hydroxyl group. However, it can be selectively removed when needed.
The primary method for cleaving the t-butyl ester is through acidolysis. The bulky t-butyl group creates steric hindrance that prevents nucleophilic attack, but in the presence of a strong acid, the ester is readily cleaved to yield the corresponding carboxylic acid and isobutylene (B52900) as a volatile byproduct.
Common acidic conditions for this deprotection include:
Trifluoroacetic Acid (TFA): TFA, often used neat or in a solution with a solvent like dichloromethane (B109758) (DCM), is highly effective for removing t-butyl esters. The reaction is typically fast, often completing within an hour at room temperature.
Formic Acid: Concentrated formic acid can also be used and is considered a milder alternative to TFA.
Hydrochloric Acid (HCl): Solutions of HCl in organic solvents like dioxane or diethyl ether are also employed for this transformation.
The choice of acid depends on the sensitivity of other functional groups present in the molecule.
Table 2: Conditions for t-Butyl Ester Deprotection
| Reagent | Solvent | Typical Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temp, 1-2h |
| Formic Acid | None (neat) | Room Temp to 40°C, several hours |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4M HCl in Dioxane, Room Temp, 1-4h |
Once the t-butyl ester is removed to reveal the free carboxylic acid, this new functional group can undergo a wide range of subsequent reactions. The most common of these is the formation of an amide bond.
To form an amide, the carboxylic acid is typically activated in situ using a coupling reagent. This activated species then readily reacts with a primary or secondary amine to form a stable amide linkage.
Commonly used coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.
Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also powerful activating agents.
Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling, especially in cases of sterically hindered amines or acids.
This two-step process of deprotection followed by coupling allows the PEG9 linker to be conjugated to proteins, peptides, antibodies, or other molecules containing a free amine group, which is a cornerstone of its utility in bioconjugation chemistry.
Table 3: Common Amide Coupling Reagents
| Reagent Class | Example Reagent | Common Additive |
| Carbodiimide | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS (N-Hydroxysuccinimide) |
| Phosphonium Salt | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) |
| Uronium Salt | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA or Triethylamine |
Hydroxy Peg9 T Butyl Ester in Advanced Bioconjugation and Drug Delivery Research
Role as a Versatile Molecular Linker in Complex Conjugates
Hydroxy-PEG9-t-butyl ester serves as a versatile molecular linker due to its distinct chemical features. Its heterobifunctional nature, possessing a hydroxyl group and a protected carboxyl group, allows for directed, stepwise synthesis of complex molecules. sigmaaldrich.com The hydrophilic PEG spacer is a critical component, as it significantly increases the solubility of the resulting conjugate in aqueous media, which is often a challenge for large, hydrophobic therapeutic molecules. cd-bioparticles.netprecisepeg.combroadpharm.com This enhanced solubility is crucial for biological applications. sigmaaldrich.com The flexibility of the PEG chain also provides spatial separation between the conjugated molecules, which can be essential for maintaining their individual biological activities. broadpharm.com These attributes make it a valuable building block for creating a wide range of bioconjugates, from small molecule conjugates to complex biologics. sigmaaldrich.com
Applications in Proteolysis Targeting Chimeras (PROTACs) Research
PROTACs are innovative heterobifunctional molecules engineered to eliminate specific proteins from cells by coopting the body's own protein disposal system. sigmaaldrich.com A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. sigmaaldrich.combiochempeg.com The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy. precisepeg.com Hydroxy-PEG9-t-butyl ester is frequently used as a building block for synthesizing these linkers. ambeed.commedchemexpress.com The introduction of a PEG-based linker, such as one derived from Hydroxy-PEG9-t-butyl ester, can increase the water solubility of the entire PROTAC molecule, which may in turn affect its cell permeability and oral absorption characteristics. biochempeg.com
Mechanistic Studies of Targeted Protein Degradation Facilitated by Hydroxy-PEG9-t-butyl ester Linkers
The mechanism of PROTAC action involves the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. sigmaaldrich.com The linker plays a crucial role in facilitating this complex formation. The length and composition of the linker, such as the nine ethylene (B1197577) glycol units in a Hydroxy-PEG9-t-butyl ester-derived linker, dictate the distance and relative orientation between the target protein and the E3 ligase. This geometry is critical for the subsequent transfer of ubiquitin from the E2-E3 ligase complex to the target protein, marking it for degradation by the proteasome. sigmaaldrich.com
Research has shown that the degradation process is dependent on the proteasome. researchgate.net Mechanistic studies have explored how different linker compositions affect the stability of the ternary complex and the efficiency of ubiquitination. For instance, replacing an alkyl-based linker with a PEG-based one can alter the PROTAC's activity, suggesting that the atomic composition (e.g., the presence of oxygen atoms in the PEG chain) influences the biological function. nih.gov While direct mechanistic studies isolating the effect of the Hydroxy-PEG9-t-butyl ester specifically are part of broader PROTAC development, the principles established for PEG linkers are directly applicable. The hydrophilicity and flexibility of the PEG9 chain can influence the conformational dynamics of the ternary complex, which is a key factor in achieving efficient and selective protein degradation.
Optimization Strategies for Linker Design in PROTAC Efficacy Research
The optimization of PROTACs is often an empirical process that involves synthesizing and testing a library of compounds with varied linkers to identify the most effective degrader. nih.gov Key parameters for optimization include linker length, composition, and rigidity. nih.govnih.gov
Linker Length: The length of the linker is a critical variable. A linker that is too short may prevent the formation of a productive ternary complex, while one that is too long might lead to instability or off-target effects. nih.gov The use of PEG derivatives with different chain lengths (e.g., PEG3, PEG4, PEG9) allows researchers to systematically vary the linker length to find the optimal distance for efficient degradation. nih.govnih.gov For example, a study on BTK degraders found that PROTACs with shorter linkers (less than 4 PEG units) had impaired binding affinity compared to those with longer linkers. nih.gov
Linker Composition: The composition of the linker affects its physicochemical properties, such as solubility and lipophilicity. nih.gov Alkyl chains are common but are often hydrophobic, which can lead to poor water solubility. nih.gov PEG linkers, derived from molecules like Hydroxy-PEG9-t-butyl ester, are highly hydrophilic, which improves the solubility and physiological compatibility of the PROTAC. precisepeg.comnih.gov Researchers can create mixed PEG and alkyl linkers to fine-tune these properties. nih.gov
Rigidity and Flexibility: The flexibility of the PEG9 chain allows the PROTAC to adopt multiple conformations, which can be advantageous for forming the ternary complex. However, in some cases, more rigid linkers (e.g., those containing piperazine (B1678402) or alkyne groups) can increase the stability of the ternary complex, leading to enhanced degradation potency. nih.govnih.gov
Linker Optimization Parameters in PROTAC Research
| Parameter | Influence on PROTAC Efficacy | Research Finding Example | Source(s) |
|---|---|---|---|
| Length | Affects ternary complex formation and stability; optimal length is target-dependent. | A lapatinib-based PROTAC selectively degraded EGFR over HER2 after extending the linker by a single ethylene glycol unit. | nih.gov |
| Composition | Influences solubility, cell permeability, and metabolic stability. | PEG linkers enhance water solubility compared to more hydrophobic alkyl linkers, improving compatibility with physiological environments. | precisepeg.combiochempeg.comnih.gov |
| Flexibility/Rigidity | Determines the conformational freedom and stability of the ternary complex. | Rigid linkers can increase the stability of the POI-PROTAC-E3 ternary complex, leading to higher degradation potency. | nih.gov |
Utilization in Antibody-Drug Conjugates (ADCs) and Other Biologics
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies designed to deliver a potent cytotoxic payload directly to cancer cells. biochempeg.com An ADC is composed of a monoclonal antibody connected to a cytotoxic drug via a chemical linker. biochempeg.com The linker is a key component, ensuring that the ADC remains stable in circulation and releases the payload only after reaching the target tumor cell. biochempeg.com
Hydroxy-PEG9-t-butyl ester and similar PEG derivatives are used in the synthesis of ADC linkers. The bifunctional nature of the molecule allows it to be connected to both the antibody and the drug. The hydrophilic PEG spacer offers several advantages in the context of ADCs:
Reduced Aggregation: By increasing solubility, PEG linkers can help prevent the aggregation of ADC molecules, which can otherwise lead to lower efficacy and potential immunogenicity. biochempeg.com
Enhanced Pharmacokinetics: PEGylation is a well-known strategy to improve the pharmacokinetic properties of biologics. biochempeg.com
Research on PEGylation Strategies for Enhanced Pharmacological Profiles of Therapeutic Agents
PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to a therapeutic agent, is a widely used strategy to improve the pharmacological properties of drugs, including proteins, peptides, and small molecules. nih.gov Linkers like Hydroxy-PEG9-t-butyl ester are instrumental in this process. axispharm.com The primary goals of PEGylation are to increase the drug's half-life, improve its stability, and enhance its water solubility. By attaching a PEG chain, the hydrodynamic volume of the molecule increases, which can reduce its clearance by the kidneys and protect it from enzymatic degradation.
Impact on Bioavailability and Systemic Distribution in Research Models
A key benefit of PEGylation is the significant improvement in a drug's bioavailability and systemic distribution. Research has demonstrated that the hydrolysis of drugs containing ester bonds can be a major pathway for their rapid elimination, limiting their therapeutic efficacy. nih.gov
In a notable study, researchers investigated the effect of PEGylation on phospho-ibuprofen (PI), a small molecule drug with anticancer properties that is susceptible to hydrolysis by carboxylesterases (CES). nih.gov When PI was administered to mice, it was almost completely hydrolyzed. However, when a PEG chain was covalently attached to create PI-PEG, the molecule was protected from this enzymatic hydrolysis. nih.gov
The results from this research model were striking:
Enhanced Stability: PI-PEG was significantly more stable than PI when exposed to cells that overexpress esterase enzymes. nih.gov
Improved Pharmacokinetics: Following intravenous administration in mice, PI-PEG achieved significant and sustained levels in the blood and in colon cancer xenografts, while the levels of its hydrolytic product, ibuprofen, were minimal. nih.gov
Greater Efficacy: The improved pharmacokinetic profile of PI-PEG translated to superior anticancer efficacy. It inhibited the growth of colon cancer xenografts by 74.8% and reduced intestinal tumor multiplicity in a mouse model by 73.1%. nih.gov
These findings exemplify how PEGylation, using linkers derived from building blocks like Hydroxy-PEG9-t-butyl ester, can protect a drug from metabolic degradation, thereby improving its bioavailability and allowing for sustained therapeutic concentrations at the target site. nih.gov
Modulation of Immunogenicity through PEGylation Architectures
The attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to reduce the immunogenicity of therapeutic proteins and nanoparticles. checkrare.comtandfonline.com By creating a hydrated shield around the molecule, PEGylation can mask antigenic epitopes, thereby hindering recognition by the immune system and reducing the formation of anti-drug antibodies (ADAs). checkrare.com The effectiveness of this immune-shielding is highly dependent on the architecture of the PEG conjugate, including its molecular weight, density, and shape (linear or branched). tandfonline.comnih.gov
Research indicates that higher molecular weight PEGs generally provide more effective shielding and prolong the circulation half-life of therapeutics. acs.org Similarly, branched PEG structures can offer superior protection compared to linear PEGs due to their increased surface density. nih.gov However, the complexity of branched PEGs may also, in some instances, lead to an immune response. nih.gov Site-specific PEGylation, which produces a homogeneous product, is often preferred over random conjugation, as it minimizes structural changes to the protein that could expose new epitopes and trigger an immune response. tandfonline.comnih.gov
Hydroxy-PEG9-t-butyl ester represents a fundamental, linear building block that can be used to construct these more complex architectures. Its defined length and functional groups allow for controlled, site-specific attachment in the synthesis of well-defined PEGylated molecules for immunogenicity studies. sigmaaldrich.com
Impact of PEGylation Architecture on Immunogenicity
| PEG Architecture | Primary Characteristic | General Impact on Immunogenicity | Reference |
|---|---|---|---|
| Linear PEG | Single, long polymer chain. | Reduces renal clearance and can mask epitopes. Effect is dependent on molecular weight. | acs.org |
| Branched PEG | Multiple PEG chains originating from a central core. | Offers higher surface density for enhanced immune shielding compared to linear PEGs of similar molecular weight. | nih.gov |
| High Molecular Weight PEG | Generally >20 kDa. | Provides a larger hydrodynamic radius, significantly reducing immunogenicity and prolonging half-life. | nih.gov |
| High-Density PEGylation | Multiple PEG chains attached to a surface. | Increases stability and effectively blocks the binding of antibodies to the molecule's surface. | tandfonline.comacs.org |
Explorations in Targeted Drug Delivery Systems Research
The development of targeted drug delivery systems aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and minimizing off-target effects. Heterobifunctional linkers are critical components in the design of these systems, as they connect the drug payload to a targeting moiety, such as an antibody or peptide. sigmaaldrich.com
Hydroxy-PEG9-t-butyl ester is an example of a linker well-suited for this application. axispharm.com Its structure provides distinct chemical handles for a multi-step conjugation process. The terminal hydroxyl group can be derivatized to react with a functional group on a targeting ligand. broadpharm.com Following conjugation, the t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be activated (e.g., as an NHS ester) to react with an amine group on a therapeutic drug. thermofisher.com The hydrophilic PEG spacer enhances the solubility and stability of the entire conjugate, which is crucial for its transport in the bloodstream. This approach allows for the construction of complex systems like antibody-drug conjugates (ADCs) or other targeted nanoparticles designed to deliver drugs specifically to cancer cells or other pathological sites. sigmaaldrich.comsigmaaldrich.com
Components of a Targeted Drug Delivery System Using a Heterobifunctional PEG Linker
| Component | Function | Example of Conjugation Chemistry | Reference |
|---|---|---|---|
| Targeting Ligand | Binds to specific receptors on target cells (e.g., cancer cells). | An antibody's lysine (B10760008) residue (amine) conjugated to a modified linker. | |
| Hydroxy-PEG9-t-butyl ester | Acts as a flexible, hydrophilic spacer connecting the ligand and the drug. | The hydroxyl group is modified for reaction with the ligand; the t-butyl ester is deprotected for reaction with the drug. | broadpharm.com |
| Therapeutic Agent (Drug) | Provides the pharmacological effect. | An amine-containing drug payload reacts with the linker's activated carboxyl group to form a stable amide bond. | thermofisher.com |
Mechanistic and Interaction Studies of Hydroxy Peg9 T Butyl Ester in Biological Systems
Research on Molecular Recognition and Binding Interactions of Hydroxy-PEG9-t-butyl ester-Containing Constructs
The incorporation of a PEG linker, such as that derived from Hydroxy-PEG9-t-butyl ester, into a bioactive construct can significantly modulate its molecular recognition and binding interactions. The PEG chain itself is generally considered biologically inert, but its physicochemical properties—hydrophilicity, flexibility, and hydrodynamic volume—can influence how the construct interacts with its biological target. mdpi.comaxispharm.com
The primary role of the PEG9 spacer is to physically separate the two ends of a bifunctional molecule, for instance, an E3 ligase ligand and a target protein ligand in a PROTAC. medchemexpress.com This separation is crucial for allowing both ends to simultaneously bind to their respective targets without steric hindrance. The length of the PEG chain is a critical parameter; a chain that is too short may prevent effective ternary complex formation, while an excessively long chain might lead to unproductive binding modes.
Furthermore, the hydrophilic PEG chain can form a "hydration shell" around the construct. labinsights.nl This can help to shield the linked molecules, potentially masking epitopes on a therapeutic protein or payload and thereby reducing non-specific binding interactions with off-target proteins. labinsights.nlfrontiersin.org However, this shielding effect can also be a double-edged sword. In some cases, a PEG linker can decrease the binding affinity of a ligand for its receptor by sterically hindering the interaction. Studies on PEGylated proteins have shown that cell properties like adhesion and spreading can deteriorate as the molecular weight of the attached PEG increases. mdpi.com The choice of PEG length is therefore a crucial optimization step in the design of targeted therapeutics to balance solubility, stability, and target engagement. mdpi.com
Investigation of Cellular Uptake and Intracellular Trafficking Pathways
However, the effect of PEGylation on cellular uptake is nuanced and depends on several factors including PEG chain length, grafting density, cell type, and the nature of the conjugated molecule. researchgate.netmedcraveonline.com Shorter PEG chains, such as PEG9, are expected to have a less pronounced stealth effect compared to very long chains (e.g., PEG 5kDa). medcraveonline.com
Studies on various PEGylated systems have elucidated several key findings regarding their cellular entry and trafficking:
Intracellular Trafficking: Once inside the cell, the journey of the PEGylated construct continues. Unmodified and PEGylated particles have been observed to enter the cell through the endocytic pathway and accumulate in the perinuclear region. nih.gov The fate of the internalized molecule can be regulated by what it is attached to; different small molecules conjugated to PEG can direct it to various organelles, including lysosomes, the endoplasmic reticulum (ER), and mitochondria. acs.org
Residence Time: PEGylation has been shown to slow down the process of exocytosis (the transport of material out of a cell), which significantly prolongs the residence time of conjugated molecules inside the cells. acs.org
Biocompatibility Assessments in Advanced Research Models
Biocompatibility is a critical attribute for any material intended for therapeutic use. PEG is widely regarded as a biocompatible polymer, exhibiting low toxicity and reduced immunogenicity, which has led to its approval by the US Food and Drug Administration (FDA) in numerous applications. mdpi.comacs.orgnih.gov Constructs containing a Hydroxy-PEG9-t-butyl ester linker benefit from these inherent properties.
Advanced research models are employed to assess this biocompatibility:
In Vitro Models: Three-dimensional (3D) cell culture systems, such as spheroids or organoids, and hydrogel-based models are used to mimic the complex environment of native tissue more closely than traditional 2D cell cultures. PEG itself is a key component in the fabrication of hydrogels for tissue engineering and drug delivery studies. nih.govresearchgate.net The ability of cells to be encapsulated, grow, and proliferate within these PEG-based hydrogels is a direct testament to the polymer's excellent biocompatibility. researchgate.net
In Vivo Models: Animal models are essential for evaluating the systemic response to PEGylated compounds. Assessments in these models have confirmed that PEGylation can reduce the immunogenicity of therapeutic proteins and peptides. mdpi.comnih.gov
Studies on Off-Target Effects and Selectivity Profiles in Therapeutic Modalities
In therapeutic modalities like ADCs and PROTACs, selectivity is paramount. The goal is to deliver a potent molecule (like a cytotoxin or a protein degrader) specifically to target cells while sparing healthy, non-target cells. labinsights.nlbroadpharm.com The linker connecting the targeting moiety to the payload, for which Hydroxy-PEG9-t-butyl ester is a building block, plays a vital role in achieving this selectivity and minimizing off-target effects. wuxiapptec.comkoreascience.kr
The introduction of a PEG linker can improve the selectivity and safety profile of a drug conjugate in several ways:
Improved Pharmacokinetics: PEGylation increases the molecular weight and hydrodynamic size of a conjugate, which reduces its clearance by the kidneys and prolongs its circulation time in the bloodstream. mdpi.combiochempeg.comnih.gov This longer half-life provides more opportunity for the conjugate to find and bind to its target cells. mdpi.com
Reduced Non-Specific Uptake: The hydrophilic PEG chain can "shield" a hydrophobic payload, reducing non-specific interactions and uptake by non-target tissues. labinsights.nlwuxiapptec.com This is particularly important for ADCs with a high drug-to-antibody ratio (DAR), where the increased hydrophobicity can otherwise lead to rapid clearance and off-target toxicity. labinsights.nl By mitigating this, PEG linkers can effectively reduce off-target toxicity. wuxiapptec.com
Enhanced Solubility and Stability: PEG linkers increase the aqueous solubility of hydrophobic payloads, preventing aggregation and improving the stability of the conjugate in circulation. axispharm.comlabinsights.nl
The length of the PEG linker is a critical variable that must be optimized. Studies have shown a trade-off between half-life, cytotoxicity, and off-target effects. For example, in one study with affibody-drug conjugates, increasing the PEG chain length from 4 kDa to 10 kDa significantly extended the half-life and reduced off-target toxicity, but also decreased the in vitro cytotoxicity. mdpi.com This highlights the need to fine-tune the linker properties to achieve the optimal therapeutic index.
Advanced Analytical and Characterization Techniques for Research on Hydroxy Peg9 T Butyl Ester Derivatives
Spectroscopic Methods for Structural Elucidation of Conjugates
Spectroscopic techniques are indispensable for confirming the successful synthesis and structural integrity of conjugates derived from Hydroxy-PEG9-t-butyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural characterization of PEGylated molecules. mdpi.com In the context of Hydroxy-PEG9-t-butyl ester derivatives, ¹H NMR is used to confirm the presence of the characteristic repeating ethylene (B1197577) glycol units, which typically appear as a prominent signal around 3.6 ppm. mdpi.comnih.gov The signals from the protons of the t-butyl group are also readily identifiable. Following conjugation, changes in the chemical shifts and the appearance of new signals corresponding to the attached molecule provide direct evidence of a successful reaction. For instance, the formation of an amide bond through the deprotected carboxylic acid would result in new signals in the amide region of the ¹H NMR spectrum. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For Hydroxy-PEG9-t-butyl ester and its derivatives, FTIR can confirm the presence of key vibrational bands. researchgate.net The strong C-O-C stretching vibration of the PEG backbone is a characteristic feature. mdpi.com The C=O stretching vibration of the t-butyl ester is also observable. sci-hub.se Upon conjugation, the appearance of new bands, such as the amide I and amide II bands if an amide linkage is formed, confirms the successful coupling. nih.gov
| Spectroscopic Technique | Information Provided for Hydroxy-PEG9-t-butyl ester Derivatives | Typical Chemical Shifts/Wavenumbers |
| ¹H NMR | Confirmation of PEG backbone, t-butyl group, and attached moieties. | PEG: ~3.6 ppm; Amide NH: variable |
| ¹³C NMR | Detailed carbon skeleton information. | PEG carbons: ~70 ppm |
| FTIR | Identification of functional groups. | C-O-C stretch: ~1100 cm⁻¹; C=O stretch: ~1730 cm⁻¹ |
Chromatographic and Separation Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of Hydroxy-PEG9-t-butyl ester derivatives and for monitoring the progress of conjugation reactions. nih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture. For PEGylated compounds, which often lack a strong UV chromophore, detectors such as refractive index (RI) detectors or evaporative light scattering detectors (ELSD) are commonly used. tandfonline.comresearchgate.net Reversed-phase HPLC (RP-HPLC) can be employed to separate the PEGylated product from unreacted starting materials and byproducts. googleapis.com The progress of a conjugation reaction can be monitored by observing the decrease in the peak corresponding to the starting material and the increase in the peak of the desired conjugate.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. nih.gov This technique is particularly useful for analyzing PEGylated proteins and other large bioconjugates. The attachment of the PEG chain increases the size of the molecule, leading to an earlier elution time from the SEC column compared to the un-PEGylated counterpart. nih.gov SEC-HPLC can be used to determine the extent of PEGylation and to detect the presence of aggregates or unreacted protein. researchgate.net
| Chromatographic Method | Principle of Separation | Application for Hydroxy-PEG9-t-butyl ester Derivatives |
| RP-HPLC | Polarity | Purity assessment, reaction monitoring. |
| SEC-HPLC | Hydrodynamic Volume | Analysis of PEGylation efficiency, detection of aggregates. |
Mass Spectrometry-Based Characterization of Complex Bioconjugates
Mass spectrometry (MS) is a powerful analytical technique that provides precise molecular weight information, which is crucial for the characterization of bioconjugates. walshmedicalmedia.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS
MALDI-TOF MS is a widely used technique for the analysis of large molecules like PEGylated proteins. nih.gov It can accurately determine the average molecular weight of the conjugate and provide information on the degree of PEGylation by showing a distribution of species with different numbers of attached PEG chains. walshmedicalmedia.comtandfonline.com By comparing the mass spectrum of the native protein with that of the PEGylated product, the number of attached Hydroxy-PEG9-t-butyl ester units can be determined. nih.gov
Electrospray Ionization (ESI) MS
ESI-MS is another soft ionization technique that is well-suited for the analysis of biomolecules. nih.gov It is often coupled with liquid chromatography (LC-MS) to provide separation and mass information simultaneously. nih.gov ESI-MS can be used to characterize the heterogeneity of PEGylated samples and to identify the specific sites of PEGylation through tandem MS (MS/MS) experiments. tandfonline.comnih.gov Fragmentation of the parent ion in the mass spectrometer can reveal the amino acid sequence and pinpoint the location of the PEG modification.
| Mass Spectrometry Technique | Key Advantages for PEGylated Conjugates | Information Obtained |
| MALDI-TOF MS | High mass range, tolerance to some impurities. | Average molecular weight, degree of PEGylation. walshmedicalmedia.com |
| ESI-MS | Soft ionization, easily coupled to LC. | Molecular weight distribution, site of PEGylation (with MS/MS). nih.govnih.gov |
Advanced Microscopy Techniques for Visualization in Cellular Contexts
When Hydroxy-PEG9-t-butyl ester derivatives are used to create fluorescent probes or other imaging agents, advanced microscopy techniques are essential to visualize their localization and behavior within cells. researchgate.net
Fluorescence Microscopy
If the molecule conjugated to Hydroxy-PEG9-t-butyl ester is a fluorophore, fluorescence microscopy can be used to track its uptake and distribution in living or fixed cells. nih.gov The PEG linker can improve the solubility and biocompatibility of the probe, facilitating its use in cellular imaging experiments. nih.gov Specific targeting can be achieved by attaching a ligand that binds to a cellular receptor, and the resulting probe can be visualized by its fluorescence. uq.edu.au
Super-Resolution Microscopy
To overcome the diffraction limit of conventional light microscopy, super-resolution techniques can be employed. nih.gov These methods allow for the visualization of subcellular structures with unprecedented detail. If a Hydroxy-PEG9-t-butyl ester derivative is used to create a probe for a specific cellular component, super-resolution microscopy can provide precise localization information at the nanoscale. researchgate.net
Confocal Microscopy
Confocal microscopy provides optical sectioning capabilities, allowing for the creation of 3D reconstructions of the fluorescent signal within a cell. This is particularly useful for determining whether a fluorescently labeled Hydroxy-PEG9-t-butyl ester conjugate is localized on the cell surface, within the cytoplasm, or in specific organelles. acs.org
| Microscopy Technique | Primary Capability | Application for Hydroxy-PEG9-t-butyl ester Probes |
| Fluorescence Microscopy | Visualization of fluorescent molecules. | Tracking cellular uptake and distribution. nih.govbiologists.com |
| Super-Resolution Microscopy | Imaging beyond the diffraction limit. | High-resolution localization of probes. researchgate.netnih.gov |
| Confocal Microscopy | Optical sectioning and 3D reconstruction. | Determining subcellular localization. acs.org |
Computational and Theoretical Studies on Hydroxy Peg9 T Butyl Ester Based Systems
Molecular Dynamics Simulations of Linker Conformation and Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic nature of molecules over time, providing detailed information about their conformational preferences and flexibility. mdpi.comnih.gov For bifunctional molecules like PROTACs, the linker's conformation is paramount as it dictates the spatial orientation of the two ligands, which is essential for the successful formation of a stable and effective ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govresearchgate.net
The flexibility of PEG-type linkers, such as Hydroxy-PEG9-t-butyl ester, is a key characteristic influencing the biological activity of PROTACs. researchgate.net MD simulations have revealed that the chemical nature and flexibility of the linker are crucial for allowing the PROTAC to adopt folded conformations. acs.org These folded states can be stabilized by intramolecular hydrogen bonds and van der Waals interactions, which often correlate with higher cell permeability. acs.org The gauche effect, inherent to PEG-type linkers, is thought to contribute to a greater tendency to adopt folded conformations compared to more rigid alkyl linkers, which favor extended anti-conformations. acs.org
The length of the PEG linker also plays a pivotal role. If the linker is too short, steric clashes can prevent the simultaneous binding of the two ligands to their respective proteins. nih.gov Conversely, an overly long linker may not effectively bring the two proteins into the close proximity required for the desired biological action, such as ubiquitination in the case of PROTACs. nih.gov MD simulations allow for the exploration of the conformational space available to the linker, identifying the optimal length and flexibility that balances the need for both ternary complex formation and catalytic turnover. nih.govresearchgate.net Studies on various PROTACs have shown that linkers with significant conformational flexibility can better accommodate the binding interfaces of both the target protein and the E3 ligase. researchgate.net
| Linker Characteristic | Observation from MD Simulations | Implication for Hydroxy-PEG9-t-butyl ester-Based Systems | Source |
|---|---|---|---|
| Flexibility | PEG linkers exhibit high flexibility, allowing for both folded and extended conformations. | The PEG9 chain would allow for significant conformational sampling to achieve an optimal ternary complex geometry. | researchgate.netacs.org |
| Gauche Effect | The ether backbone of PEG linkers favors gauche torsional angles, promoting folded structures. | Increased propensity for folded conformations, which can enhance cell permeability by minimizing the solvent-accessible polar surface area. | acs.org |
| Intramolecular Interactions | Folded conformations are often stabilized by intramolecular hydrogen bonds and van der Waals forces. | The ether oxygens of the PEG9 chain can act as hydrogen bond acceptors, stabilizing folded states. | acs.orgnih.gov |
| Linker Length | Linker length is critical; it must be sufficient to span the distance between binding sites without being excessively long. | The nine ethylene (B1197577) glycol units provide a substantial length that can be evaluated computationally for its suitability for specific protein pairs. | nih.govresearchgate.net |
In Silico Modeling of Ligand-Receptor Interactions in PROTACs and ADCs
In silico modeling is indispensable for understanding and predicting the intricate interactions between a therapeutic agent and its biological targets. nih.govresearchgate.net In the context of PROTACs and ADCs containing a Hydroxy-PEG9-t-butyl ester linker, these models are used to predict the structure of the ternary complex and the binding interactions that confer stability and selectivity.
For PROTACs, the linker is not merely a passive spacer but an active contributor to the stability of the ternary complex. nih.gov Computational modeling has shown that PEG linkers can form crucial van der Waals interactions and hydrogen bonds with the protein surfaces. nih.gov For example, studies have identified stabilizing interactions between the PEG linker of a PROTAC and the VHL E3 ligase. nih.gov The ability to model these interactions is vital for the rational design of new PROTACs, as it allows for the optimization of the linker structure to enhance binding cooperativity and degradation efficiency. nih.govnih.gov The process often involves generating candidate poses of the ternary complex through MD sampling and then ranking them using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to identify the most stable configurations. researchgate.netresearchgate.net
| Interaction Type | Description | Relevance to Hydroxy-PEG9-t-butyl ester | Source |
|---|---|---|---|
| Hydrogen Bonds | The ether oxygens of the PEG chain can act as hydrogen bond acceptors with amino acid residues on the protein surface. | Can contribute to the stability of the PROTAC ternary complex or the ADC-antigen complex. | nih.gov |
| Van der Waals Interactions | The flexible PEG chain can make extensive, non-specific contacts with hydrophobic patches on the protein surfaces. | Provides additional stabilizing energy for the overall protein-ligand complex. | acs.orgnih.gov |
| Hydrophilic/Hydrophobic Balance | The PEG linker increases the hydrophilicity of the molecule, which can influence solubility and interactions with the solvent-exposed surfaces of proteins. | The PEG9 chain enhances water solubility, a key property for ADCs, while the t-butyl ester group adds a degree of lipophilicity. | precisepeg.com |
| Conformational Pre-organization | Computational models can assess how the linker's flexibility allows the warheads to pre-organize for optimal binding. | Simulations can predict whether the PEG9 linker's flexibility is beneficial or detrimental for a specific target combination. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analyses for Optimized Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.orgscienceforecastoa.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding the optimization of lead candidates. creative-biostructure.comijpras.com
In the design of PROTACs and ADCs incorporating a Hydroxy-PEG9-t-butyl ester linker, QSAR can be a valuable tool. frontiersin.org The linker's properties, such as its length, flexibility, polarity, and hydrophobicity, can be quantified using various molecular descriptors. These descriptors, along with those of the warhead and E3 ligase ligand, can be correlated with experimental data on degradation efficiency (for PROTACs) or cytotoxicity (for ADCs). mdpi.com
For a series of compounds where the primary variation is the linker, descriptors could include:
Topological descriptors: Describing the size and branching of the linker.
Electronic descriptors: Quantifying the effect of the ether oxygens and the ester group on the electron distribution.
Spatial descriptors: Related to the three-dimensional shape and volume of the linker.
Physicochemical descriptors: Such as LogP (lipophilicity) and polar surface area (PSA), which are influenced by the PEG chain and the terminal functional groups. rsc.org
A QSAR model developed from such data could reveal, for instance, the optimal range of linker length or polarity for maximum activity against a specific target. scienceforecastoa.com This allows for a more focused and efficient synthetic effort, concentrating on molecules predicted to have the most favorable properties. creative-biostructure.com
| Descriptor Class | Example Descriptors | Potential Impact on Activity | Source |
|---|---|---|---|
| Physicochemical | LogP, Polar Surface Area (PSA), Water Solubility (LogS) | Influence cell permeability, solubility, and off-target interactions. | rsc.orgnih.gov |
| Topological | Wiener Index, Kier Shape Indices | Relate to molecular size, shape, and degree of branching, which affect steric fit. | frontiersin.orgijpras.com |
| Electronic | Dipole Moment, Partial Charges on Atoms | Govern electrostatic and polar interactions with the biological target. | scienceforecastoa.com |
| Quantum Chemical | HOMO/LUMO energies, Solvation Energy | Describe chemical reactivity and stability in a biological environment. | researchgate.net |
Predictive Modeling of Pharmacokinetic and Pharmacodynamic Properties
Beyond predicting target engagement and potency, computational models are increasingly used to forecast the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. frontiersin.orgmdpi.com PK describes what the body does to a drug (Absorption, Distribution, Metabolism, Excretion - ADME), while PD describes what the drug does to the body. frontiersin.org For complex molecules like PROTACs and ADCs, early prediction of these properties is crucial for success.
The inclusion of a Hydroxy-PEG9-t-butyl ester linker is expected to significantly influence the PK profile. PEGylation is a well-known strategy to improve the pharmacological properties of molecules. nih.govbiochempeg.com The hydrophilic PEG chain can increase aqueous solubility and hydrodynamic radius, which in turn can reduce renal clearance and extend the circulation half-life. biochempeg.comnih.gov The t-butyl ester group, however, is susceptible to hydrolysis by esterases, which could serve as a mechanism for cleaving the linker or releasing a cargo, although it is primarily a protecting group for the carboxylic acid. broadpharm.com
In silico ADME/Tox models, often built using QSAR or machine learning approaches, can predict a range of properties based on molecular structure. nih.govacs.org For a molecule containing Hydroxy-PEG9-t-butyl ester, these models would predict:
Absorption: Properties like cell permeability and oral bioavailability.
Distribution: Tendency to bind to plasma proteins or cross the blood-brain barrier.
Metabolism: Susceptibility to enzymatic degradation, particularly by cytochrome P450 enzymes or esterases.
Excretion: The likely route and rate of elimination from the body.
Toxicity: Potential for off-target effects or other liabilities.
Mechanistic PK/PD models can further integrate these predictions with data on target binding and degradation to simulate the time course of drug action in vivo. frontiersin.orgmdpi.com These models help in understanding the complex relationship between drug exposure and therapeutic effect, and can guide the design of molecules with optimized PK/PD profiles. mdpi.comresearchgate.net
| Pharmacokinetic Parameter | Predicted Influence of the Linker | Rationale | Source |
|---|---|---|---|
| Aqueous Solubility | Increased | The hydrophilic nature of the nine ethylene glycol units enhances solubility. | precisepeg.com |
| Cell Permeability | Potentially decreased due to size and polarity, but flexible linkers can adopt conformations that shield polar groups to aid permeability. | Balance between increased molecular weight/polarity and conformational flexibility. | acs.org |
| Metabolic Stability | The ether linkages of PEG are generally stable, but the t-butyl ester is labile to acidic conditions or esterases. | PEG backbone is resistant to many metabolic enzymes; ester groups are known metabolic soft spots. | precisepeg.com |
| Renal Clearance | Decreased | The increased hydrodynamic size due to the PEG chain reduces filtration by the kidneys. | biochempeg.comnih.gov |
| Circulation Half-life | Increased | Reduced renal clearance and potential shielding from metabolic enzymes can prolong circulation time. | mdpi.comnih.gov |
Emerging Research Directions and Future Perspectives of Hydroxy Peg9 T Butyl Ester in Chemical Biology
Innovations in Click Chemistry and Bioorthogonal Ligation with Hydroxy-PEG9-t-butyl ester Derivatives
Click chemistry has revolutionized the synthesis of complex functional molecules due to its efficiency, simplicity, and high selectivity. tus.ac.jp These reactions, which include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), enable the rapid and reliable joining of molecular building blocks. tus.ac.jpiris-biotech.denih.gov
The heterobifunctional nature of Hydroxy-PEG9-t-butyl ester makes it an ideal scaffold for creating derivatives used in these reactions. sigmaaldrich.com The terminal hydroxyl group can be readily converted into an azide (B81097) or an alkyne, creating a "clickable" handle. iris-biotech.deiris-biotech.de This leaves the t-butyl protected carboxyl group at the other end available for subsequent deprotection and conjugation to another molecule of interest, such as a peptide, a small molecule drug, or a dye. broadpharm.com This allows for the precise, site-selective construction of complex bioconjugates. issuu.com The PEG9 spacer itself confers enhanced water solubility and biocompatibility to the final construct, which is often a challenge with large, hydrophobic biomolecules. issuu.com Researchers are using such PEG linkers to develop trivalent platforms for creating molecules with three different functional groups, expanding the toolkit for medicinal chemistry and drug development. tus.ac.jp
Development of Multi-Functional Scaffolds for Advanced Therapeutic Applications
There is a growing demand for multi-functional scaffolds in regenerative medicine and advanced therapeutics that can carry and deliver bioactive compounds in a controlled manner. nih.gov Hydroxy-PEG9-t-butyl ester serves as a fundamental building block in the synthesis of such systems. sigmaaldrich.comsigmaaldrich.com Its ability to link different molecular entities is being exploited in the development of sophisticated drug delivery vehicles.
Integration into Novel Biomaterials and Nanotechnology Research
The surface modification of biomaterials and nanoparticles is crucial for their performance in biological environments. Unmodified surfaces can lead to protein adsorption, immune recognition, and rapid clearance from the body. PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to overcome these issues. issuu.com
Hydroxy-PEG9-t-butyl ester is an excellent reagent for this purpose. It can be used to modify the surfaces of nanoparticles, medical devices, and implantable biomaterials. The hydroxyl group can be used to anchor the molecule to the material's surface, while the protected carboxyl end can be later deprotected to attach other functional molecules like targeting ligands or drugs. This process creates a biocompatible, non-immunogenic, and "stealth" surface that can improve the circulation time and efficacy of nanomedicines or enhance the integration of medical implants. Additionally, these PEG linkers are being used to synthesize novel hydrogels and other PEG-based polymers with tailored properties for applications in tissue engineering and controlled drug release. omicsonline.org
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Hydroxy-PEG9-t-butyl ester, and how can its molecular structure be validated?
- Methodological Answer : Synthesis typically involves coupling PEG9 with a tert-butyl-protected hydroxyl group. Structural validation requires nuclear magnetic resonance (NMR) for backbone confirmation (e.g., PEG chain length) and tert-butyl group identification. Mass spectrometry (MS) should confirm molecular weight (542.66 g/mol) and purity. For reproducibility, use orthogonal analytical techniques like HPLC to detect impurities (e.g., unreacted intermediates) .
Q. Which analytical techniques are critical for assessing purity and structural integrity in Hydroxy-PEG9-t-butyl ester?
- Methodological Answer : Combine:
- HPLC : Quantify purity and detect residual solvents or byproducts.
- NMR : Verify PEG chain length and tert-butyl group presence.
- FT-IR : Confirm ester and hydroxyl functional groups.
Discrepancies between techniques (e.g., HPLC purity vs. NMR integration ratios) may indicate incomplete protection/deprotection steps. Cross-referencing with literature data (e.g., CAS registry for PEG derivatives) is essential .
Q. What are common side reactions during PEG9 ester synthesis, and how can they be mitigated?
- Methodological Answer : Hydrolysis of the tert-butyl ester under acidic conditions or oxidation of PEG chains are common. Mitigation strategies:
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
- Monitor reaction pH and temperature rigorously.
- Include stabilizers (e.g., antioxidants) if PEG degradation is observed.
Document batch-specific variations (e.g., via QC logs) to identify trends .
Advanced Research Questions
Q. How can Taguchi experimental design optimize reaction parameters for Hydroxy-PEG9-t-butyl ester synthesis?
- Methodological Answer : Apply Taguchi’s orthogonal arrays to test parameters like catalyst concentration, temperature, and molar ratios. For example:
- Define factors (e.g., catalyst type, reaction time) at 3–4 levels.
- Use signal-to-noise (S/N) ratios to prioritize parameters (e.g., catalyst concentration contributed 77.5% to methyl ester yield in analogous studies).
- Validate optimized conditions via ANOVA to confirm statistical significance.
This approach reduces trial-and-error iterations and enhances reproducibility .
Q. How do batch-to-batch variations in PEG9 ester synthesis impact downstream applications (e.g., drug conjugation)?
- Methodological Answer : Variations in PEG chain length or tert-butyl group integrity can alter conjugation efficiency. To minimize variability:
- Implement peptide-grade QC (e.g., peptide content analysis, TFA removal <1% via ion chromatography).
- Use standardized reference materials for calibration.
- Conduct pilot bioassays (e.g., cell viability tests) to assess functional consistency.
Document batch-specific data (e.g., solubility, impurity profiles) for correlation with assay outcomes .
Q. How should researchers design stability studies for Hydroxy-PEG9-t-butyl ester under varying storage conditions?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light.
- Monitor degradation via HPLC and MS for byproduct identification.
- Compare results with Arrhenius predictions to extrapolate shelf-life.
Contradictory data (e.g., unexpected stability at high humidity) may indicate protective PEG chain interactions, requiring further mechanistic studies .
Data Analysis and Interpretation
Q. How can researchers resolve contradictions between theoretical and experimental molecular weights of Hydroxy-PEG9-t-butyl ester?
- Methodological Answer : Discrepancies often arise from:
- Hydration/solvation effects : Use lyophilized samples for MS.
- Isotopic distributions : Compare MS data with theoretical isotopic patterns.
- Polymer polydispersity : Employ GPC to assess PEG chain length distribution.
Cross-validate with elemental analysis (e.g., C, H, O percentages) for conclusive identification .
Q. What statistical methods are suitable for analyzing the impact of PEG9 ester purity on biological assay outcomes?
- Methodological Answer : Use multivariate regression to correlate HPLC purity data (independent variable) with assay results (dependent variable). For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) to compare batches. Address outliers via Grubbs’ test or iterative sensitivity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
